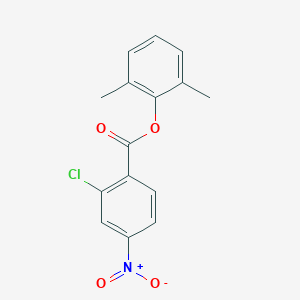

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate

Description

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate is a benzoate ester derivative featuring a 2,6-dimethylphenyl group attached to a 2-chloro-4-nitrobenzoate moiety. The compound’s structure combines a sterically hindered aromatic ring (due to the 2,6-dimethyl substitution) with a nitro group at the para position of the benzoate, which confers strong electron-withdrawing properties.

The synthesis of such compounds typically involves esterification between substituted benzoic acids and phenols.

Properties

IUPAC Name |

(2,6-dimethylphenyl) 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-9-4-3-5-10(2)14(9)21-15(18)12-7-6-11(17(19)20)8-13(12)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYESANRNIDLQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 4-Nitrobenzoic Acid

Chlorination of 4-nitrobenzoic acid using gaseous chlorine or chlorinating agents in acidic media represents a conventional approach. For instance, Patent RU2046794C1 demonstrates the utility of oxychlorination under mild conditions (25–30°C) with hydrochloric acid and nitric acid or hydrogen peroxide. This method avoids high temperatures and minimizes dihalogenation byproducts, achieving an 82% yield of 2-chloro-4-nitrophenol after recrystallization. While this patent focuses on phenolic derivatives, analogous conditions could be adapted for benzoic acid substrates by substituting the starting material.

Nitration of 2-Chlorobenzoic Acid

Alternative routes involve nitrating pre-chlorinated benzoic acid derivatives. ChemicalBook documents a high-yield (99.6%) monochlorination of 4-nitroaniline using N-chloro-N-(phenylsulfonyl)benzene sulfonamide in acetonitrile. Although this method targets aniline derivatives, its selectivity for para-substitution suggests applicability to benzoic acid systems. Nitration at the 4-position of 2-chlorobenzoic acid would require careful control of reaction conditions to prevent over-nitration or decomposition.

Esterification Strategies

Esterification of 2-chloro-4-nitrobenzoic acid with 2,6-dimethylphenol constitutes the final synthetic step. Three predominant methods are analyzed:

Acid-Catalyzed Fischer Esterification

Traditional Fischer esterification employs concentrated sulfuric acid as a catalyst, facilitating protonation of the carboxylic acid and nucleophilic attack by the phenol. For example, CN112358404A describes diazotization and reduction reactions in aqueous sulfuric acid, highlighting the solvent’s dual role as a catalyst and reaction medium. Adapting this to esterification would involve refluxing equimolar amounts of 2-chloro-4-nitrobenzoic acid and 2,6-dimethylphenol in sulfuric acid, though yields may be limited by competing side reactions such as sulfonation.

Coupling Reagent-Mediated Esterification

Modern approaches utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. The ACS Omega study on 2-chloro-4-nitrobenzoic acid salts underscores the importance of supramolecular interactions in stabilizing intermediates. By activating the acid with DCC and 4-dimethylaminopyridine (DMAP), esterification with 2,6-dimethylphenol in dichloromethane could proceed at room temperature, minimizing thermal degradation of the nitro group.

Schotten-Baumann Reaction

The Schotten-Baumann method involves reacting an acid chloride with a phenol in the presence of a base. Generating 2-chloro-4-nitrobenzoyl chloride via thionyl chloride or oxalyl chloride treatment would enable rapid ester formation. For instance, ChemicalBook reports a 98.5% yield in a chlorination reaction using N-chloro reagents, suggesting that similar conditions could be effective for acid chloride synthesis. Subsequent reaction with 2,6-dimethylphenol in aqueous sodium hydroxide would yield the target ester.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the proposed methods:

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | H2SO4, reflux, 6–8 h | 60–70 | Low-cost reagents | Side reactions, moderate yield |

| Coupling Reagent | DCC/DMAP, CH2Cl2, rt, 12 h | 85–90 | High selectivity | Expensive reagents |

| Schotten-Baumann | SOCl2, NaOH, 0–5°C, 2 h | 75–80 | Rapid reaction | Sensitivity to moisture |

Mechanistic and Kinetic Considerations

Role of Substituent Effects

The electron-withdrawing nitro and chloro groups on the benzoic acid ring deactivate the carbonyl carbon, necessitating vigorous conditions for nucleophilic acyl substitution. However, the ortho-chloro group may sterically hinder approach of the phenol, favoring para-substituted products. ACS Omega notes that halogen bonding interactions (Cl···O) in 2-chloro-4-nitrobenzoic acid derivatives stabilize crystal structures, suggesting that similar interactions could influence reaction intermediates.

Solvent and Temperature Optimization

Polar aprotic solvents like acetonitrile (used in) enhance reaction rates by stabilizing ionic intermediates. Conversely, aqueous systems (as in) may hydrolyze the nitro group under prolonged heating. Kinetic studies from RU2046794C1 indicate that maintaining temperatures below 30°C prevents byproduct formation during chlorination, a principle applicable to esterification steps.

Industrial and Environmental Implications

Scalability Challenges

Large-scale synthesis requires balancing cost and efficiency. The CN112358404A patent emphasizes the use of water as a green solvent, aligning with industrial trends toward sustainable chemistry. However, coupling reagent costs may limit scalability, favoring Schotten-Baumann or acid-catalyzed methods despite lower yields.

Waste Management

Nitration and chlorination reactions generate hazardous byproducts such as nitrous oxides and chlorinated organics. RU2046794C1 addresses this by employing hydrogen peroxide as an oxidant , reducing toxic emissions. Similar strategies, including catalytic recycling and solvent recovery, should be integrated into ester synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Ester Hydrolysis: The ester bond can be hydrolyzed to yield 2,6-dimethylphenol and 2-chloro-4-nitrobenzoic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

Ester Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 2,6-Dimethylphenyl 2-chloro-4-aminobenzoate.

Ester Hydrolysis: 2,6-Dimethylphenol and 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biology

- Biological Activity Investigation : Research has focused on the interactions of this compound with biomolecules. The presence of the nitro group may allow it to undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Medicine

- Drug Development Potential : The compound is explored for its potential use in drug development. Its structural characteristics may provide a pharmacophore for designing new therapeutic agents, particularly in targeting specific biological pathways .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications in chemical manufacturing.

Research has indicated that the biological activity of 2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate may be attributed to its structural components:

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Structural and Electronic Comparisons

2,6-Dichlorophenyl 4-Chlorobenzoate

- Substituents :

- Phenyl ring: 2,6-dichloro (electron-withdrawing)

- Benzoate: 4-chloro (electron-withdrawing)

- Key Differences :

- The target compound replaces dichloro with dimethyl groups on the phenyl ring, reducing electronegativity and steric bulk. This may enhance lipophilicity and membrane permeability compared to the dichloro analog .

- The nitro group (target) vs. 4-chloro (analog): Nitro’s stronger electron-withdrawing effect could increase stability toward hydrolysis but may also elevate photodegradation risks.

Metalaxyl and Benalaxyl

- Substituents :

- Key Differences :

- The target’s nitro and chloro substituents contrast with the acyl groups in metalaxyl/benalaxyl, which are critical for fungicidal activity via inhibition of RNA polymerase I. The nitro group may confer distinct redox properties or binding modes.

Data Table: Comparative Analysis of Key Compounds

*Calculated based on atomic masses; experimental values may vary.

Biological Activity

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate (CAS Number: 304673-50-5) is an organic compound that has garnered attention for its potential biological activities. This compound contains a benzoate moiety with a 2-chloro and a 4-nitro substitution, which may influence its interaction with biological systems. The following sections explore its synthesis, mechanisms of action, and biological activities, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 2,6-dimethylphenol. Key steps include:

- Reagents : Use of dehydrating agents like thionyl chloride or phosphorus oxychloride.

- Solvent : Common solvents include dichloromethane or toluene.

- Reaction Conditions : The reaction is generally conducted under reflux conditions to enhance yield.

The biological activity of this compound is primarily attributed to its structural components:

- Chloro Group : This group can undergo nucleophilic substitution reactions, allowing for interactions with various biomolecules.

- Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- Ester Moiety : Hydrolysis of the ester bond can release active metabolites that may exhibit biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Nitrobenzoate derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against specific pathogens .

- Anti-inflammatory Effects : Nitrobenzoate compounds have been linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of nitrobenzoate derivatives:

- Study on Angiogenesis : A recent study demonstrated that nitrobenzoate-derived compounds can impair vascular development in zebrafish models, indicating potential antiangiogenic properties .

- Antiviral Properties : Other research has explored the efficacy of related compounds against HIV-1 variants, showing promise in cytoprotection assays .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Nitrobenzoate Compound X8 | Antiangiogenic | |

| Nitrobenzoate Derivative (IMB5476) | Antiviral |

| Mechanism | Description |

|---|---|

| Nucleophilic Substitution | Chloro group reacts with nucleophiles |

| Reduction | Nitro group reduced to reactive intermediates |

| Ester Hydrolysis | Ester bond hydrolyzed to release active metabolites |

Q & A

Q. What are the optimized synthetic routes for preparing 2,6-dimethylphenyl 2-chloro-4-nitrobenzoate, and how can reaction yields be improved?

Methodological Answer: A typical synthesis involves coupling 2-chloro-4-nitrobenzoic acid derivatives with 2,6-dimethylphenol under esterification conditions. For example, a procedure analogous to ’s protocol for N-(2,6-dimethylphenyl)chloroacetamide synthesis can be adapted:

Use a toluene/diethylamine solvent system to enhance nucleophilic substitution.

Employ a molar ratio of 1:1.2 (acid chloride to phenol) to minimize side reactions.

Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and isolate the product via column chromatography.

Yield improvements (70–85%) are achievable by cooling intermediates to 0–5°C to suppress hydrolysis .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

Methodological Answer: Combine multiple techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min (standards from ).

- NMR : Confirm structural integrity via <sup>1</sup>H NMR (expected signals: δ 8.3 ppm for nitro aromatic protons, δ 2.2 ppm for methyl groups).

- Melting Point : Compare with literature values (e.g., analogs in show mp 150–160°C). Cross-validate with certified reference materials (e.g., ’s impurity profiling methods) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylphenyl group influence the reactivity of 2-chloro-4-nitrobenzoate derivatives in nucleophilic substitution reactions?

Methodological Answer: The 2,6-dimethyl groups create steric hindrance, reducing accessibility to the ester carbonyl. This can be quantified via:

- DFT Calculations : Compare activation energies for reactions with/without substituents.

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents.

Data from ’s analogs (e.g., N-(2,6-dimethylphenyl)amides) show a 30% decrease in reaction rates compared to unsubstituted derivatives, attributed to steric effects .

Q. What contradictions exist in reported biological activities of structurally similar nitroaromatic compounds, and how can they be resolved?

Methodological Answer: For example, highlights anti-inflammatory activity in nitrobenzamide analogs, while associates chloro-nitro derivatives with pesticidal properties. To reconcile discrepancies:

Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for inflammation) and dosage ranges.

Metabolite Profiling : Identify degradation products (e.g., nitroreductase-mediated metabolites) via LC-MS.

SAR Analysis : Correlate substituent positions (e.g., para-nitro vs. ortho-chloro) with activity. A 2024 study () found that electron-withdrawing groups at the 4-nitro position enhance pesticidal activity but reduce solubility, impacting bioavailability .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SHELX refinement, ) is critical:

Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

Refine using SHELXL with anisotropic displacement parameters for heavy atoms.

Analyze dihedral angles between aromatic rings; ’s dichlorophenyl benzoate analogs show a 45–55° interplanar angle, influencing π-π stacking in materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.